Carsalam
CAS No.: 2037-95-8
Cat. No.: VC0003803
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2037-95-8 | 
|---|---|
| Molecular Formula | C8H5NO3 | 
| Molecular Weight | 163.13 g/mol | 
| IUPAC Name | 1,3-benzoxazine-2,4-dione | 
| Standard InChI | InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | 
| Standard InChI Key | OAYRYNVEFFWSHK-UHFFFAOYSA-N | 
| SMILES | C1=CC=C2C(=C1)C(=O)NC(=O)O2 | 
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=O)O2 | 
Introduction
Chemical Identity and Structural Characteristics
Carsalam, systematically named 4-hydroxy-2H-1,3-benzoxazin-2-one, is a heterocyclic compound featuring a benzene ring fused to an oxazine moiety. Its molecular structure (Fig. 1) includes a hydroxyl group at position 4 and a ketone at position 2, contributing to its reactivity and biological activity .
Table 1: Key Physicochemical Properties of Carsalam
| Property | Value | 
|---|---|
| Molecular Formula | |
| Average Molecular Mass | 163.132 g/mol | 
| CAS Registry Number | 2037-95-8 | 
| IUPAC Name | 4-hydroxy-2H-1,3-benzoxazin-2-one | 
| Solubility | Limited data; soluble in polar aprotic solvents | 
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of hydroxyl () and carbonyl () functional groups, critical for its interactions in biological systems .
Synthesis and Manufacturing Innovations
Recent advancements in synthesis methodologies have addressed environmental and safety concerns associated with traditional routes.
Patent-Emergent Method (EP 3972961 B1)
A 2023 patent introduced a safer two-step process:
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REAC1: Salicylamide reacts with diethyl carbonate in the presence of sodium ethoxide (), forming an intermediate () .
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REAC2: The intermediate undergoes acid hydrolysis (e.g., HCl) to yield Carsalam with 90% yield and >99.9% HPLC purity .
 
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Patent Method | 
|---|---|---|
| Reagents | Ethyl chloroformate, pyridine | Diethyl carbonate, | 
| Solvents | Acetonitrile, pyridine | Ethanol, water | 
| Yield | 85% | 90% | 
| Environmental Impact | High (toxic reagents) | Low (non-toxic reagents) | 
This innovation reduces costs and environmental footprint while improving scalability .
Pharmacological Profile and Mechanism of Action
Carsalam’s primary application lies in its analgesic and anti-inflammatory effects, though its exact mechanism remains under investigation. Structural analogy to aspirin suggests potential cyclooxygenase (COX) enzyme inhibition, reducing prostaglandin synthesis .
Preclinical Findings
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Dosage Range: 24–110 mg/day in experimental models.
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Bioavailability: Enhanced via surfactant-mediated solubilization, improving gastrointestinal absorption.
 
Table 3: Pharmacokinetic Parameters (Estimated)
| Parameter | Value | 
|---|---|
| Half-life () | ~4–6 hours | 
| Protein Binding | 85–90% | 
| Metabolism | Hepatic (hydrolysis) | 
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method employs:
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-) reveals characteristic peaks:
Future Directions and Research Gaps
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Mechanistic Studies: Elucidate COX-1/COX-2 selectivity and metabolite profiling.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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Ecological Impact: Biodegradation studies in aquatic and terrestrial systems.
 
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